L-PHENYLALANINE-N-T-BOC (1-13C)
Description
L-PHENYLALANINE-N-T-BOC (1-13C) is a carbon-13 isotopically labeled derivative of the amino acid phenylalanine, where the ¹³C isotope is incorporated at the first carbon position of the molecule. The tert-butoxycarbonyl (t-BOC) group protects the amino group, making it a critical intermediate in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
Properties
Molecular Weight |
266.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
The incorporation of L-Phenylalanine-N-t-Boc (1-¹³C) into proteins allows for advanced nuclear magnetic resonance (NMR) spectroscopy studies. Site-selective labeling strategies using this compound can enhance the resolution of NMR spectra, enabling researchers to investigate the conformational dynamics of proteins at atomic resolution. For instance, studies have shown that site-specific labeling can improve the understanding of aromatic side-chain interactions in proteins, which are critical for their stability and function .
Self-Assembly and Nanostructure Formation
Recent research has highlighted the potential of L-Phenylalanine derivatives, including L-Phenylalanine-N-t-Boc (1-¹³C), in self-assembly processes leading to nanostructures. These compounds can form various nanoscale architectures such as nanotubes and microspheres through solvent-induced self-assembly mechanisms. The unique mechanical properties and high stiffness of these nanostructures make them suitable for applications in biosensing and electronic devices .
| Nanostructure Type | Formation Conditions | Applications |
|---|---|---|
| Nanotubes | In hexafluoroisopropanol/ethanol | Electronics, biosensors |
| Microspheres | In water/ethanol mixtures | Drug delivery systems |
The self-assembly behavior is influenced by factors such as solvent composition and concentration, which can be tailored to achieve desired structural characteristics .
Synthetic Routes for Isotopically Labeled Amino Acids
L-Phenylalanine-N-t-Boc (1-¹³C) is part of a broader category of isotopically labeled amino acids that are synthesized for various research purposes. These synthetic routes allow for the introduction of stable isotopes at specific positions within the amino acid structure, facilitating detailed metabolic studies and tracer experiments. For example, isotopically labeled phenylalanine can be used to trace metabolic pathways involving aromatic amino acids in vivo .
Case Study 1: Metabolic Tracer Studies
In a study involving young adults, researchers utilized L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine as oral tracers to estimate aromatic amino acid requirements. The incorporation rates were measured over a 24-hour period, providing insights into metabolic fluxes and amino acid utilization in human physiology .
Case Study 2: Structural Dynamics via NMR
Another research project employed site-selective labeling with L-Phenylalanine-N-t-Boc (1-¹³C) to investigate protein dynamics using NMR spectroscopy. The study revealed critical information about side-chain interactions that influence protein stability and function, demonstrating the utility of this compound in structural biology .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₅CH₂CH(NH-t-BOC)¹³COOH
- Molecular Weight : 266.30 g/mol (for ¹³C-labeled variant)
- Isotopic Purity : ≥99 atom % ¹³C
- Chemical Purity : ≥98%
- Applications : Peptide synthesis, metabolic tracing, and NMR-based structural studies .
Comparison with Similar Compounds
Structural and Isotopic Variants of L-PHENYLALANINE-N-T-BOC
Several isotopologues and functional variants of L-PHENYLALANINE-N-T-BOC exist, differing in labeling positions and isotopic composition:
*Molecular weight varies with labeling; unlabeled CAS: 13734-34-4 .
Key Differences :
- Labeling Position : The 1-13C label is optimal for tracking carboxyl-group reactivity in peptide bonds, while RING-13C6 enables analysis of aromatic interactions in NMR .
- Metabolic Tracing : Uniformly labeled (U-13C9) variants provide broader insights into metabolic pathways compared to single-position labels .
Functional Analogues in Hyperpolarized MRI
While L-PHENYLALANINE-N-T-BOC (1-13C) is primarily used in synthesis, hyperpolarized ¹³C-labeled compounds like [1-13C]-L-alanine ethyl ester serve distinct roles in metabolic imaging:
Critical Contrasts :
- Chemical Shift Utility : Hyperpolarized probes like [1-13C]-L-alanine ethyl ester exploit pH-dependent shifts for imaging, whereas L-PHENYLALANINE-N-T-BOC (1-13C) is used for synthetic tracking .
- Stability : The t-BOC group enhances stability during peptide synthesis but is absent in hyperpolarized agents designed for rapid metabolic conversion .
Commercial Availability and Specifications
Preparation Methods
Industrial and Laboratory Synthesis Approaches
L-Phenylalanine labeled at the 1-position with carbon-13 is typically synthesized via chemical or enzymatic methods starting from labeled precursors such as phenylacetaldehyde (1-13C).
A well-documented chemical method involves the Strecker-type synthesis where phenylacetaldehyde reacts with ammonium and cyanide ions in an aqueous medium containing a water-miscible organic solvent. This reaction yields an amino nitrile intermediate, which is subsequently hydrolyzed to L-phenylalanine.
Detailed Reaction Conditions and Findings
- Reactants : Phenylacetaldehyde (1-13C), ammonium ions (ammonia and ammonium cyanide), cyanide ions (from hydrogen cyanide or alkali metal cyanides), carbonate ions.
- Solvent System : Aqueous medium with a water-miscible organic solvent such as methanol, ethanol, isopropanol, or dioxane. The solvent amount is critical, generally at least twice the weight of phenylacetaldehyde, preferably 4-8 times, to optimize yield and reduce by-products.
- Reaction Temperature : Typically 50–250°C, with common practice around 120°C in an autoclave for 30 minutes for the intermediate formation, followed by hydrolysis at elevated temperatures (up to 200°C).
- pH Control : Necessary to optimize reaction and hydrolysis steps.
- Hydrolysis : Acidic (HCl, H2SO4) or alkaline hydrolysis converts the amino nitrile intermediate to the amino acid.
- Yield : Phenylalanine yields approach 95–99% under optimized conditions.
Representative Experimental Data
| Parameter | Condition/Value | Notes |
|---|---|---|
| Phenylacetaldehyde concentration | 0.3–1.0 mol/L | Limited by solubility |
| Organic solvent type | Methanol, ethanol, isopropanol, dioxane | Methanol and ethanol preferred economically |
| Organic solvent amount | 2–8 times weight of phenylacetaldehyde | Minimum 2x required, 4x preferred |
| Reaction temperature | 120°C (intermediate formation) | Autoclave conditions |
| Hydrolysis temperature | 100–200°C | Acidic or alkaline hydrolysis |
| Reaction time (intermediate) | 30 minutes | |
| Hydrolysis time | 3–5 hours (reflux) or less than 1 hour (high temp) | Depending on conditions |
| Phenylalanine yield | 95.7% to 98.7% | Determined by amine nitrogen content analysis |
This method is advantageous for producing isotopically labeled phenylalanine at scale with high purity and yield.
Protection of the Amino Group with tert-Butoxycarbonyl (BOC)
General Procedure
The amino group of L-phenylalanine (1-13C) is protected by reaction with tert-butoxycarbonylating agents, commonly di-tert-butyl dicarbonate (Boc2O), under controlled conditions.
Reaction Conditions
- Starting Material : L-phenylalanine (1-13C) in its free amino acid form.
- Protecting Agent : Di-tert-butyl dicarbonate (Boc2O) or alternative tert-butoxycarbonylating agents.
- Solvent : Commonly aqueous-organic mixtures such as tert-butyl alcohol-water, dioxane-water, or dimethylformamide-water.
- Base : Mild bases like sodium bicarbonate or dicyclohexylamine salts may be used to maintain pH and facilitate reaction.
- Temperature : Room temperature after initial exothermic period.
- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
- Isolation : Crystallization from solvents such as ethyl acetate or hexane under anhydrous conditions at low temperatures (-10°C) to obtain pure N-BOC protected phenylalanine.
Notes on Stability and Yield
- The N-BOC protected L-phenylalanine typically crystallizes with solvent inclusion (e.g., ~15% ethyl acetate).
- The compound decomposes below 130°C if heated rapidly but has a high melting point (>138°C).
- Yields of crude semi-solid product are generally high (~90%), with purification by recrystallization improving purity.
Summary Table of Protection Conditions
| Parameter | Condition/Value | Notes |
|---|---|---|
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) | Alternative tert-butoxycarbonyl agents possible |
| Solvent system | tert-butyl alcohol–water, dioxane–water, DMF–water | Choice affects solubility and crystallization |
| Base | Sodium bicarbonate, dicyclohexylamine salt | Maintains pH for reaction |
| Temperature | Room temperature | After initial exothermic phase |
| Reaction monitoring | Thin-layer chromatography (TLC) | To ensure completion |
| Product isolation | Crystallization from ethyl acetate, hexane | Low temperature crystallization (-10°C) |
| Yield (crude) | ~90% | High yield |
| Stability | Decomposes below 130°C if heated rapidly | Solid stable under normal conditions |
Analytical and Research Findings
- The reaction progress and purity are typically monitored by TLC and confirmed by NMR spectroscopy, with the 13C label providing a distinct signal for the labeled carbon.
- The stereochemical integrity (L-configuration) is maintained throughout the synthesis.
- The presence of carbonate ions in the initial reaction mixture can lead to hydantoin intermediates instead of amino nitriles, which are also hydrolyzed to phenylalanine.
- The choice of solvent and reaction conditions significantly impacts yield and purity, with water-miscible solvents improving solubility and reaction efficiency.
- The BOC protection step is critical for subsequent peptide synthesis or other biochemical applications, providing a stable and removable protecting group.
Q & A
Basic: What are the key steps in synthesizing L-Phenylalanine-N-t-BOC (1-13C)?
Methodological Answer:
The synthesis involves reacting L-phenylalanine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a mixed solvent system of dioxane and water, catalyzed by triethylamine. Post-reaction, the product is isolated via ether extraction, acidification, chloroform extraction, and vacuum evaporation. The final product is characterized by melting point (86–88°C) and optical activity measurements (e.g., [α]D²⁰ = -3.6° in acetic acid). Critical steps include rigorous removal of byproducts (e.g., unreacted reagents) and validation of isotopic incorporation at the 1-13C position using mass spectrometry .
Basic: How is isotopic purity ensured during purification of L-Phenylalanine-N-t-BOC (1-13C)?
Methodological Answer:
Isotopic purity (>99% 13C) is validated through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). For LC-MS, the mass shift corresponding to the 13C label at the 1-position is quantified. NMR spectra (¹³C DEPT or HSQC) confirm the absence of unlabeled species by analyzing the carbonyl carbon resonance. Rigorous solvent partitioning and recrystallization steps are employed to remove isotopic impurities .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
Store at 0–6°C in airtight, light-protected containers to prevent degradation of the tert-butoxycarbonyl (BOC) group. Use anhydrous solvents (e.g., dry DMF or DMSO) during dissolution to avoid hydrolysis. For long-term stability, lyophilize the compound and store under inert gas (argon or nitrogen). Handle in a fume hood due to potential irritant properties of BOC-protected amino acids .
Advanced: How can hyperpolarized 13C-NMR enhance metabolic flux studies using this compound?
Methodological Answer:
Dynamic nuclear polarization (DNP) at low temperatures (1–2 K) and high magnetic fields (3.35 T) enhances 13C signal intensity by >10,000×. After hyperpolarization, rapid dissolution in a biocompatible buffer preserves nuclear spin polarization. Inject the hyperpolarized L-Phenylalanine-N-t-BOC (1-13C) into in vitro or in vivo systems, and track metabolic conversion (e.g., to tyrosine or phenylacetate) via time-resolved 13C-NMR. Key parameters include T1 relaxation times and the signal-to-noise ratio (SNR) of downstream metabolites .
Advanced: How to resolve contradictions in 13C-NMR data due to pH-dependent hydrate formation?
Methodological Answer:
At physiological pH (7.4), the 13C-labeled carbonyl group may form a hydrate adduct (~8% abundance), detectable as a resonance at 181 ppm. To mitigate this:
- Pre-equilibrate the compound in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before experiments.
- Use spectral deconvolution software (e.g., Mnova) to separate hydrate and parent compound signals.
- Validate assignments using spiking experiments with unlabeled phenylalanine hydrate .
Advanced: What experimental designs optimize isotope tracing for phenylalanine metabolism studies?
Methodological Answer:
- Pulse-chase protocols: Administer a bolus of L-Phenylalanine-N-t-BOC (1-13C) and collect breath samples hourly to measure 13CO2 enrichment via isotope ratio mass spectrometry (IRMS). This quantifies phenylalanine oxidation rates in vivo .
- Compartmental modeling: Use software like SAAM II to fit time-course data of 13C-labeled metabolites (e.g., tyrosine, phenylpyruvate) and calculate flux rates through pathways like the phenylalanine hydroxylase system .
Advanced: How to address low signal reproducibility in hyperpolarized metabolic imaging?
Methodological Answer:
- Standardize dissolution parameters (temperature, flow rate) using a dynamic phantom system to reduce variability in bolus delivery.
- Include a reference chamber with a static 13C-labeled compound (e.g., [1-13C]acetate) for SNR normalization.
- Optimize RF pulse sequences (e.g., spectral-spatial excitation) to selectively excite the 1-13C resonance while suppressing background noise .
Basic: What analytical techniques confirm the structural integrity of the BOC-protected group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
